Zinc, hexyliodo- Zinc, hexyliodo-
Brand Name: Vulcanchem
CAS No.: 152329-33-4
VCID: VC11692929
InChI: InChI=1S/C6H13.HI.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1
SMILES: CCCCC[CH2-].[Zn+]I
Molecular Formula: C6H13IZn
Molecular Weight: 277.5 g/mol

Zinc, hexyliodo-

CAS No.: 152329-33-4

Cat. No.: VC11692929

Molecular Formula: C6H13IZn

Molecular Weight: 277.5 g/mol

* For research use only. Not for human or veterinary use.

Zinc, hexyliodo- - 152329-33-4

Specification

CAS No. 152329-33-4
Molecular Formula C6H13IZn
Molecular Weight 277.5 g/mol
IUPAC Name hexane;iodozinc(1+)
Standard InChI InChI=1S/C6H13.HI.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1
Standard InChI Key IOLLEUYLZRBIIU-UHFFFAOYSA-M
SMILES CCCCC[CH2-].[Zn+]I
Canonical SMILES CCCCC[CH2-].[Zn+]I

Introduction

Chemical Identity and Nomenclature

Molecular and Structural Data

Hexylzinc iodide is characterized by a zinc atom centrally bonded to a hexyl group (C₆H₁₃) and an iodide ion (I⁻). The compound’s molecular formula, C₆H₁₃IZn, reflects its composition, with zinc in the +1 oxidation state. Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₁₃IZnPubChem
Molecular Weight277.5 g/molPubChem
CAS Registry Number152329-33-4PubChem
SMILESCCCCC[CH2-].[Zn+]IPubChem
InChI KeyIOLLEUYLZRBIIU-UHFFFAOYSA-MPubChem

The SMILES notation (CCCCC[CH2-].[Zn+]I) indicates a linear hexyl chain attached to a zinc-iodide moiety, while the InChI Key provides a unique identifier for chemical databases .

Synonyms and Alternate Designations

Hexylzinc iodide is referenced under multiple names in chemical literature:

  • Zinc, hexyliodo-

  • DTXSID90467002

  • Hexylzinc iodide, 0.50 M in THF .

These synonyms facilitate cross-referencing in databases and publications.

Structural Characteristics

2D and 3D Conformations

The compound’s 2D structure features a tetrahedral geometry around the zinc center, coordinated to the hexyl group and iodide. Computational models from PubChem depict the hexyl chain in an extended conformation, minimizing steric hindrance . The 3D conformer, derived from X-ray crystallography data of analogous organozinc compounds, suggests a slightly distorted tetrahedral arrangement due to the bulkiness of the hexyl ligand .

Spectroscopic Features

While explicit spectroscopic data for hexylzinc iodide is limited in the provided sources, inferences can be drawn from related organozinc species:

  • Infrared (IR) Spectroscopy: Expected Zn–C and Zn–I stretching vibrations in the ranges 400–470 cm⁻¹ and 500–570 cm⁻¹, respectively .

  • Nuclear Magnetic Resonance (NMR): Protons on the β- and γ-carbons of the hexyl group would resonate upfield (δ 0.5–1.5 ppm) due to electron donation from zinc .

Synthesis and Reactivity

Reactivity Profile

Hexylzinc iodide participates in key organic transformations:

  • Nucleophilic Addition: Transfers the hexyl group to electrophilic carbonyl compounds.

  • Cross-Coupling Reactions: Acts as a nucleophile in Negishi couplings with aryl halides, catalyzed by palladium complexes .

Applications in Organic Synthesis

Comparative Analysis with Related Reagents

Hexylzinc iodide offers advantages over other organometallics:

ReagentStabilityReactivityTypical Solvent
Hexylzinc iodideModerateTunableTHF
Hexylmagnesium bromideLowHighDiethyl ether
HexyllithiumVery lowExtremeHexane

Its moderate reactivity allows selective alkylation without side reactions, making it preferable for sensitive substrates .

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